molecular formula C20H27N3O5S B2559159 N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415453-90-4

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

Cat. No. B2559159
CAS RN: 2415453-90-4
M. Wt: 421.51
InChI Key: YMDFCQFSJLOGEY-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-benzodioxin substructure . This is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The 1,4-benzodioxin substructure, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For similar compounds, properties such as boiling point and density have been predicted .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for this compound is not available, the 2,3-dihydrobenzodioxine substructure is known to interact with specific biological receptors and enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific information for this compound is not available, similar compounds are often accompanied by safety data sheets that provide information on handling, storage, and disposal .

Future Directions

The future directions in the study of this compound could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-18(19(25)22-15-1-2-16-17(13-15)28-10-9-27-16)21-14-20(3-7-26-8-4-20)23-5-11-29-12-6-23/h1-2,13H,3-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDFCQFSJLOGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

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